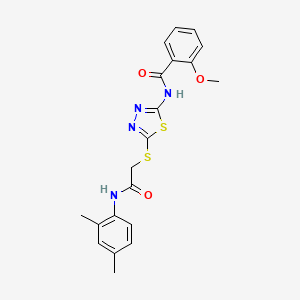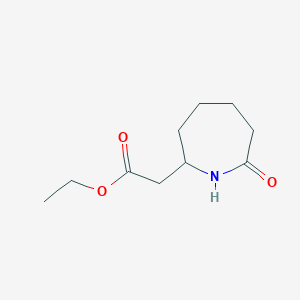
Ethyl 2-(7-oxoazepan-2-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(7-oxoazepan-2-yl)acetate is a chemical compound with the CAS Number: 32548-60-0 . It has a molecular weight of 199.25 . The IUPAC name for this compound is ethyl (7-oxo-2-azepanyl)acetate . The Inchi Code for this compound is 1S/C10H17NO3/c1-2-14-10 (13)7-8-5-3-4-6-9 (12)11-8/h8H,2-7H2,1H3, (H,11,12) .
Molecular Structure Analysis
The Inchi Code for Ethyl 2-(7-oxoazepan-2-yl)acetate is 1S/C10H17NO3/c1-2-14-10 (13)7-8-5-3-4-6-9 (12)11-8/h8H,2-7H2,1H3, (H,11,12) . This code provides a standard way to encode the molecular structure using text strings and can be used to represent the compound’s structure.Physical And Chemical Properties Analysis
Ethyl 2-(7-oxoazepan-2-yl)acetate is a powder at room temperature . The compound is stable at normal shipping and storage conditions .Aplicaciones Científicas De Investigación
1. Bioactive Potentials and Antioxidant Activities
- A study explored the bioactive potentials of secondary metabolites from mollusks, including ethyl acetate derivatives. These compounds showed significant antioxidant and anti-inflammatory activities in vitro, suggesting potential applications in health-related fields (Chakraborty & Joy, 2019).
- Another research evaluated the antioxidant properties of extracts from Citrus grandis Osbeck (buntan fruit), using various solvents including ethyl acetate. The study highlights the potential of these extracts in preventing oxidation in food products and for health supplements (Mokbel & Hashinaga, 2006).
2. Organic Synthesis and Chemical Studies
- A study conducted asymmetric organocatalytic approaches for the annulation of cyclopropenone and β-keto ester, leading to the formation of ethyl acetate derivatives. This research has implications for the development of novel organic synthesis methods (Reitel et al., 2018).
- Research on lithium acetate doped chitosan films, involving ethyl acetate, was aimed at exploring applications in electrochromic devices due to their electrical conductivity properties (Yahya & Arof, 2004).
3. Medicinal and Therapeutic Applications
- A study on the ethyl acetate fraction of Clerodendrum volubile leaves investigated its anti-diabetic effects. The research highlights the therapeutic effect of this fraction on type 2 diabetes and its complications (Erukainure et al., 2017).
- Another study identified the antimalarial activity of compounds extracted from Erythrina fusca, using ethyl acetate as the extracting solvent. This indicates potential applications in developing antimalarial treatments (Khaomek et al., 2008).
4. Analytical Chemistry and Quality Control
- A research focused on the development of a rapid and simple method for the determination of veterinary drugs and pesticide residues in milk, using an ethyl acetate multiclass/multiresidue method. This has implications for food safety and quality control (Imamoglu & Olgun, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
ethyl 2-(7-oxoazepan-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)7-8-5-3-4-6-9(12)11-8/h8H,2-7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVCYLDALOQTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(7-oxoazepan-2-YL)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2925576.png)
![1-[(4-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2925579.png)
![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2925580.png)
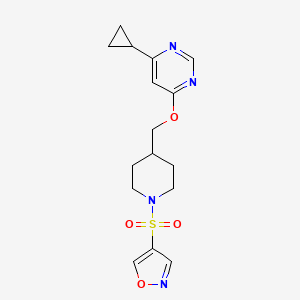
![3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid](/img/structure/B2925582.png)
![2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2925583.png)
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2925586.png)


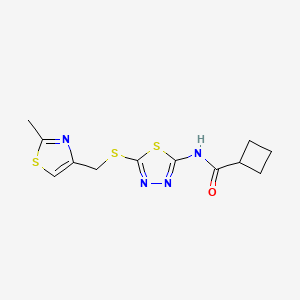
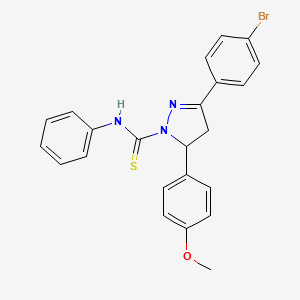
![Methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2925594.png)
